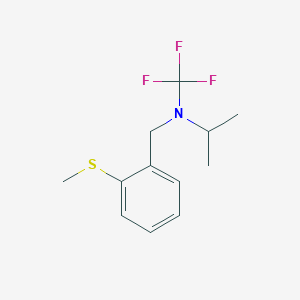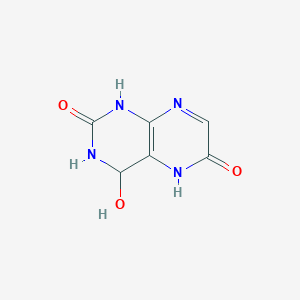
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H6N4O3 It belongs to the pteridine family, which is known for its diverse biological activities and presence in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine derivatives with dihydroxyacetone phosphate, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various pteridine derivatives with different functional groups, which can exhibit unique biological activities.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in folate metabolism .
Vergleich Mit ähnlichen Verbindungen
2,6-Pteridinedione: Another pteridine derivative with similar structural features.
4-Hydroxy-2-quinolone: A compound with a similar hydroxyl group but different ring structure.
5-Acetyl-4-hydroxy-1,3-thiazine-2,6-dione: A thiazine derivative with comparable functional groups.
Uniqueness: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is unique due to its specific pteridine ring structure and the presence of both hydroxyl and keto groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
91184-15-5 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
4-hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
InChI-Schlüssel |
NTNCDLUGSFSOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(NC(=O)N2)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


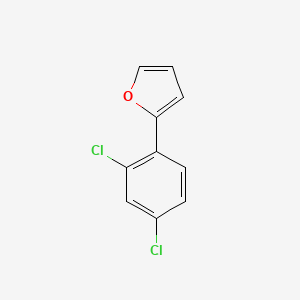

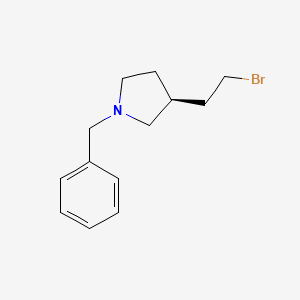


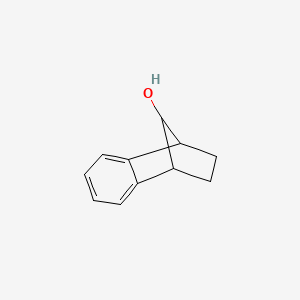
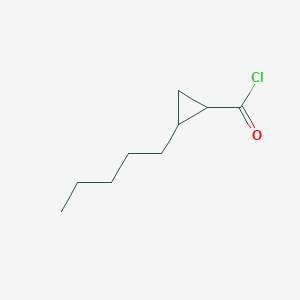
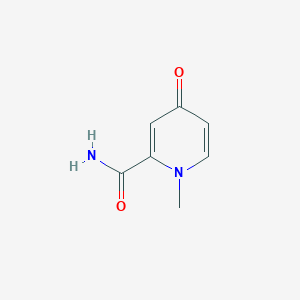
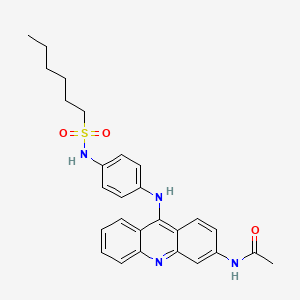
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
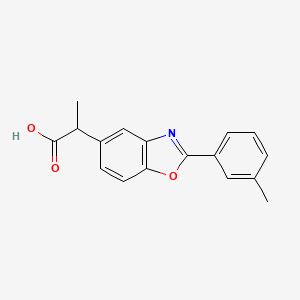
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
